Dimethyl Isosorbide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,3aR,6R,6aR)-3,6-dimethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-9-5-3-11-8-6(10-2)4-12-7(5)8/h5-8H,3-4H2,1-2H3/t5-,6+,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJYDZQQVZJMPP-ULAWRXDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COC2C1OCC2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CO[C@H]2[C@@H]1OC[C@@H]2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201019399 | |
| Record name | Dimethyl isosorbide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201019399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | D-Glucitol, 1,4:3,6-dianhydro-2,5-di-O-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5306-85-4 | |
| Record name | Dimethyl isosorbide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5306-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4:3,6-Dianhydro-2,5-di-O-methyl-D-glucitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005306854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5306-85-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44695 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5306-85-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Glucitol, 1,4:3,6-dianhydro-2,5-di-O-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl isosorbide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201019399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4:3,6-dianhydro-2,5-di-O-methyl-D-glucitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL ISOSORBIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA6A6V432S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Production Methodologies of Dimethyl Isosorbide
Historical Context of Isosorbide (B1672297) Derivatization Research
Isosorbide, derived from D-sorbitol, has been recognized for its potential as a bio-based platform chemical. beilstein-journals.orgunive.it Its V-shaped structure and the presence of two hydroxyl groups make it suitable for various derivatization reactions. unive.it Research into isosorbide derivatives, including ethers like DMI, has been ongoing, driven by the desire to utilize renewable resources for the production of valuable chemicals and materials. conicet.gov.arresearchgate.netscienceopen.com Early methods for synthesizing DMI likely involved conventional methylation techniques. However, these often utilized hazardous reagents, prompting the exploration of cleaner synthetic routes.
Green Chemistry Approaches in Dimethyl Isosorbide Synthesis
The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.org In the context of DMI synthesis, this has led to significant interest in using more benign reagents and catalysts.
Dimethyl Carbonate (DMC) Chemistry as a Sustainable Pathway
Dimethyl carbonate (DMC) is considered a green reagent and solvent that can act as a substitute for more toxic compounds like phosgene, dimethyl sulfate (B86663), and methyl halides in methylation and carboxymethylation reactions. conicet.gov.arunive.itthegoodscentscompany.com Its use in the synthesis of DMI from isosorbide offers a more environmentally friendly approach. conicet.gov.arbeilstein-journals.orgresearchgate.net DMC can participate in different reaction pathways depending on the conditions, including carboxymethylation (via a BAc2 mechanism) and methylation (via a BAl2 mechanism). conicet.gov.arscite.ai
Reaction Mechanisms and Pathways (e.g., B_Ac2, B_Al2)
The reaction between isosorbide and DMC can proceed through different mechanisms, notably BAc2 (bimolecular acyl cleavage) and BAl2 (bimolecular alkyl cleavage). conicet.gov.arscite.ai
BAc2 Mechanism: This mechanism typically involves the carboxymethylation of the alcohol, where the nucleophilic oxygen of the hydroxyl group attacks the carbonyl carbon of DMC. This pathway is often favored at lower temperatures and in the presence of weak bases, leading to the formation of carboxymethylated isosorbide derivatives. conicet.gov.arbeilstein-journals.orgscienceopen.comnih.gov
BAl2 Mechanism: This mechanism involves the methylation of the alcohol, where the nucleophilic oxygen of the hydroxyl group attacks the methyl carbon of DMC, resulting in the formation of a methyl ether and a methyl carbonate leaving group, which subsequently decarboxylates to release CO2. conicet.gov.arunive.itscienceopen.com The BAl2 mechanism generally requires higher temperatures (typically >150 °C) compared to the BAc2 mechanism for the methylation of secondary alcohols. conicet.gov.arbeilstein-journals.org However, isosorbide's unique structure allows for efficient methylation via the BAl2 mechanism even at lower temperatures, such as the reflux temperature of DMC (90 °C), in the presence of a base. conicet.gov.arbeilstein-journals.orgscite.ai
The methylation of isosorbide with DMC is a complex reaction that can yield several intermediates, including monomethyl isosorbide (MMI) isomers and methyl carboxymethyl isosorbide (MCEI) isomers, before the formation of the final this compound product. rsc.orgconicet.gov.arbeilstein-journals.org The specific reaction pathway and the distribution of products are influenced by factors such as the catalyst and reaction conditions. conicet.gov.arbeilstein-journals.org
Catalytic Systems and Optimization Strategies
The synthesis of DMI using DMC requires the presence of a catalyst, typically a base, to facilitate the reaction. Both homogeneous and heterogeneous catalytic systems have been investigated to optimize the yield and selectivity of DMI. rsc.orgunive.it
Homogeneous Catalysis (e.g., DBU, K2CO3, t-BuOK)
Homogeneous catalysts, which are in the same phase as the reactants, have been explored for the methylation of isosorbide with DMC.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): This nitrogen superbase has been reported as an efficient homogeneous catalyst for the synthesis of isosorbide from D-sorbitol using DMC. unive.itnih.gov While primarily discussed for isosorbide formation, related bicyclic amidines like DBU can activate organic carbonates and promote both carboxymethylation and alkylation reactions. proquest.com DBU can be used in stoichiometric or catalytic amounts. nih.gov
K2CO3 (Potassium Carbonate): Potassium carbonate is a weak base that has been used as a catalyst in the reaction of isosorbide with DMC. conicet.gov.arbeilstein-journals.orgnih.gov Under reflux conditions, K2CO3 tends to favor the formation of carboxymethylated products via the BAc2 mechanism. conicet.gov.arbeilstein-journals.orgscienceopen.comnih.gov However, at higher temperatures in an autoclave, K2CO3 can also catalyze the formation of DMI, albeit with potentially lower selectivity compared to stronger bases. beilstein-journals.org
t-BuOK (Potassium tert-butoxide): Potassium tert-butoxide is a strong base that has been shown to be effective in promoting the methylation of isosorbide with DMC. conicet.gov.arbeilstein-journals.org Using a stoichiometric amount of t-BuOK at the reflux temperature of DMC (90 °C) can lead to moderate yields of DMI. beilstein-journals.org
Studies have shown that using strong bases, particularly in stoichiometric amounts, can lead to higher yields of DMI at reflux temperatures. For instance, quantitative conversion of isosorbide to DMI was achieved using an excess of sodium methoxide (B1231860) at 90 °C. conicet.gov.arbeilstein-journals.orgscienceopen.comresearchgate.net However, the use of stoichiometric amounts of strong bases can present challenges in terms of separation and neutralization.
Table 1 summarizes some results obtained with different homogeneous bases at 90 °C:
| Entry | Base | Equivalents | Temperature (°C) | Selectivity (%) DMI |
| 1 | t-BuOK | 1.5 | 90 | 40 |
| 2 | NaOMe | 1.5 | 90 | 26 |
| 3 | NaOMe | 3.0 | 90 | 100 |
Reaction conditions: Isosorbide:DMC 1:50 equiv; Reaction time 20 h; Conversion 100%. beilstein-journals.org
Heterogeneous Catalysis (e.g., Hydrotalcite)
Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of ease of separation and reusability. Various solid catalysts have been explored for the synthesis of DMI from isosorbide and DMC. unive.itbeilstein-journals.orgresearchgate.netunive.it
Hydrotalcite: Hydrotalcites, which are layered double hydroxides with both basic and sometimes acidic sites, have demonstrated efficiency as heterogeneous catalysts for the synthesis of DMI using DMC, particularly at higher temperatures in an autoclave. unive.itbeilstein-journals.orgresearchgate.netscienceopen.comunive.itresearchgate.net Calcined hydrotalcite has been reported to be effective, achieving high selectivity towards DMI at elevated temperatures (e.g., 180-200 °C). unive.itbeilstein-journals.org The amphoteric nature of hydrotalcite is believed to contribute to its catalytic activity in this reaction. unive.itresearchgate.netscienceopen.com
Heterogeneous catalytic routes using materials like hydrotalcite can achieve high conversions and yields of DMI, offering a promising pathway for industrial production due to the simplified separation and potential for catalyst recycling. unive.itbeilstein-journals.org
Table 2 presents results for DMI synthesis using hydrotalcite under autoclave conditions:
| Entry | Catalyst | Temperature (°C) | Selectivity (%) DMI |
| 6 | KW2000 | 180 | 83 |
| 7 | KW2000 | 200 | 86 |
*Hydrotalcite calcinated at 400 °C. Reaction conditions: Isosorbide:DMC 1:50 equiv; Reaction time 20 h; Conversion 100%; Reaction conducted in an autoclave under pressure. beilstein-journals.org
Process Intensification and Autoclave Reaction Conditions
Process intensification in the synthesis of this compound often involves conducting reactions under specific pressure and temperature conditions, particularly in autoclaves. One method for synthesizing this compound involves the etherification of isosorbide with methyl chloride in the presence of an alkaline agent and a phase transfer catalyst in a reaction vessel. google.com This process includes steps such as stirring, heating, and decompression for dehydration. google.com Methyl chloride is then introduced under controlled pressure and temperature (0.1 to 1.0 MPa and 50 to 90 °C) to complete the etherification. google.com
Research has explored the direct synthesis of this compound from D-sorbitol using dimethyl carbonate (DMC) in a stainless steel autoclave. unive.itnih.gov High yields of DMI were achieved using a nitrogen superbase catalyst, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and increasing the temperature from 90 °C to 200 °C. unive.itnih.gov In this process, DMC acts as a carboxymethylating, leaving group (for cyclization), and methylating agent, also serving as the reaction medium. unive.itnih.gov
In a study on the one-pot preparation of DMI from D-sorbitol via DMC chemistry, initial experiments in a stainless steel autoclave at 180 °C for 24 hours showed varying DMI yields depending on the catalyst used. unive.it For instance, using triethyl amine as a base resulted in a 24% yield, while other catalysts like sodium methoxide or alumina (B75360) were less effective. unive.it Modifying the reaction conditions by first heating at 90 °C and then increasing to 200 °C significantly increased the DMI yield, reaching up to 69% with TBD as the catalyst. unive.it
One-Pot Synthesis from D-Sorbitol
The one-pot synthesis of this compound directly from D-sorbitol represents a more streamlined approach compared to the two-step process involving isolated isosorbide. This method utilizes dimethyl carbonate (DMC) as both a reactant and the reaction medium. unive.itnih.gov The process typically involves the cyclization of D-sorbitol to form the isosorbide intermediate, followed by the methylation of the hydroxyl groups on isosorbide to yield this compound, all within a single reaction vessel. unive.it
Studies have demonstrated the effectiveness of this one-pot route using specific catalysts under elevated temperature and pressure conditions in an autoclave. unive.itnih.gov The nitrogen superbase TBD and N-methyl pyrrolidine (B122466) (NMPy) have been identified as effective catalysts for this conversion, leading to high yields of DMI. rsc.orgresearchgate.net The reaction pathway is complex, involving carboxymethylation and intramolecular cyclization steps to form isosorbide, followed by methylation reactions. unive.it
Comparative Analysis of Synthetic Routes: Efficiency and Sustainability Metrics
Comparing different synthetic routes for this compound highlights the focus on efficiency and sustainability. Traditional methods often involve the methylation of pre-synthesized isosorbide using alkyl halides, which can be toxic. researchgate.net The use of dimethyl carbonate (DMC) as a methylating agent is considered a more sustainable alternative due to its lower toxicity and biodegradability. rsc.orgresearchgate.net
The one-pot synthesis from D-sorbitol using DMC and appropriate catalysts in an autoclave offers advantages in terms of process simplification and potentially reduced environmental impact by minimizing separation and purification steps of intermediates. unive.itnih.govresearchgate.net This approach aligns with green chemistry principles by utilizing a bio-based starting material (D-sorbitol) and a relatively benign reagent (DMC). beilstein-journals.orgtandfonline.com
The efficiency of these routes can be evaluated based on factors such as yield, reaction time, catalyst performance, and the need for purification. The one-pot method using TBD or NMPy catalysts in an autoclave has shown promising yields. rsc.orgunive.it
Advanced Applications and Formulation Science of Dimethyl Isosorbide
Role as a Green Solvent in Chemical Processes
The increasing demand for sustainable chemical processes has driven the exploration of green solvents to replace traditional ones that pose environmental and health risks. DMI has emerged as a viable candidate in this regard.
Substitution of Conventional Polar Aprotic Solvents (e.g., DMSO, DMF, NMP)
Conventional polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are widely used in various chemical processes due to their excellent solvating capabilities. However, concerns regarding their toxicity, environmental persistence, and handling hazards necessitate the search for greener alternatives. thegoodscentscompany.comfishersci.beamericanelements.com DMI has been proposed and investigated as a substitute for these solvents in several applications. thegoodscentscompany.comthegoodscentscompany.comnih.govwikidata.orgwikipedia.orgfishersci.beamericanelements.comwikipedia.orgwikipedia.orgfishersci.cacenmed.com Its favorable properties, including its bio-based origin and lower toxicity profile, make it a compelling option for replacing less sustainable dipolar aprotic solvents. thegoodscentscompany.comnih.govwikidata.org
DMI has demonstrated utility as a solvent in organic synthesis, particularly in transition metal catalysis. Studies have explored its application in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings. fishersci.no DMI has been found to be a viable alternative to conventional solvents in these transformations, showing comparable performance in some cases. For instance, in Sonogashira coupling reactions, the coupling of 4-fluoroiodobenzene with phenylacetylene (B144264) in DMI proceeded smoothly and in high yield under mild conditions. fishersci.no
While the application of DMI in peptide synthesis is less extensively documented compared to other green solvents like γ-valerolactone and Cyrene, it has been recognized as a potential greener alternative for solvents like DMF, which are commonly used in solid-phase peptide synthesis (SPPS). cenmed.comwikidata.org SPPS typically involves repetitive steps that consume large volumes of polar aprotic solvents. wikidata.org The exploration of more sustainable solvents like DMI in this field is an active area of research aimed at reducing the environmental impact of peptide synthesis. cenmed.comwikidata.org
In the field of energy storage, DMI has been investigated for its potential use in the preparation of cathode slurries for lithium-ion batteries. thegoodscentscompany.comwikipedia.orgwikipedia.orgwikipedia.orgfishersci.cawikipedia.org It has been explored as a solvent for dissolving poly(vinylidene fluoride) (PVDF), a common binder material used in battery electrodes. thegoodscentscompany.comfishersci.cawikipedia.org Studies have shown that composite slurries prepared with DMI, containing active materials like LiNi1/3Co1/3Mn1/3O2 (NMC111), conductive carbon, and PVDF binder, can exhibit mechanically stable and uniform coating structures. wikipedia.orgwikipedia.orgfishersci.ca These slurries have also shown shear-thinning viscosity behavior, suggesting potential processibility during electrode casting. wikipedia.orgwikipedia.orgfishersci.ca
However, research indicates that the electrochemical performance of electrodes prepared with DMI can be inferior compared to those prepared with traditional solvents like NMP or other green alternatives like Methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate (PolarClean) in certain battery chemistries, such as with NMC111. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.ca This suggests that while DMI shows promise in terms of slurry preparation and coating properties, further investigation is needed to optimize its use in battery manufacturing, potentially through tailoring slurry preparation and casting conditions or exploring compatibility with different electrolytes. wikipedia.orgwikipedia.org Beyond slurry preparation, DMI has also been explored as a green solvent for the delamination of end-of-life lithium-ion battery cathodes, facilitating the recovery of active materials by dissolving the PVDF binder. thegoodscentscompany.comfishersci.cawikipedia.org
Biorefinery Applications and Biomass Valorization
Lignocellulosic biomass, the most abundant organic polymer on Earth, represents a significant renewable resource for producing biofuels, biochemicals, and biomaterials. nih.govwikipedia.org Efficient fractionation of biomass into its main components—cellulose (B213188), hemicellulose, and lignin (B12514952)—is a critical step in biorefining processes. nih.govnih.govnih.gov Organosolv pretreatment, which uses organic solvents to break down the biomass structure, is a promising approach for achieving this fractionation. nih.govnih.gov DMI has been explored as a bio-based solvent for the organosolv pretreatment of lignocellulosic biomass. nih.govnih.govnih.govnih.govnih.govwikidata.orgfishersci.comamerigoscientific.commassbank.euamericanelements.comfishersci.cawikipedia.org
Research has demonstrated the effectiveness of DMI, particularly in co-solvent systems with water, for the pretreatment of lignocellulosic biomass like Eucalyptus. nih.govnih.govnih.govnih.gov Under mild conditions, DMI/H2O co-solvents have achieved high lignin removal efficiency while retaining a good portion of the cellulose. nih.govnih.govnih.govnih.gov For example, studies have reported lignin removal efficiencies exceeding 90% and cellulose retention around 80% during the pretreatment of Eucalyptus using DMI/H2O systems. nih.govnih.govnih.gov This efficient fractionation yields a cellulose-rich residue that is highly digestible by enzymes, allowing for high conversion rates to monosaccharides at relatively low enzyme loadings. nih.govnih.govnih.gov The process also yields high-purity lignin with preserved structural features, making it suitable for further valorization into value-added chemicals. nih.govnih.govnih.gov
Multiscale investigations using techniques such as microimaging, microspectroscopy, molecular dynamics (MD) simulations, and quantum chemical calculations have provided insights into the mechanisms by which DMI/H2O co-solvents deconstruct lignocellulosic biomass. nih.govwikidata.orgamerigoscientific.commassbank.euamericanelements.com These studies indicate that the solvent system significantly alters the microstructure and chemical composition of the plant cell wall. wikidata.orgamerigoscientific.commassbank.eu
Specifically, DMI/H2O mixtures, particularly at a 9:1 volume ratio, have been shown to induce visible cell wall tearing, deformation, and collapse. wikidata.orgamerigoscientific.commassbank.eu MD simulations suggest that in pure water, lignin tends to adopt a collapsed structure with limited solvent accessibility. wikidata.orgamerigoscientific.commassbank.eu In contrast, in DMI/H2O co-solvents, lignin exhibits an extended structure, and solvent interactions, primarily van der Waals forces, are enhanced, leading to increased lignin dissolution. wikidata.orgamerigoscientific.commassbank.eu COSMO-RS calculations further support these findings, indicating that the weak intermolecular interactions within the DMI/H2O system contribute to stronger interactions with lignin, thereby facilitating its dissolution. wikidata.orgmassbank.eu The presence of water in the co-solvent system plays a crucial role in suppressing the condensation of lignin during pretreatment, which helps to preserve the quality and purity of the extracted lignin. nih.govnih.govnih.gov This understanding of the deconstruction mechanisms is vital for optimizing DMI-based biomass pretreatment processes for efficient and sustainable biorefineries. wikidata.orgamericanelements.com
Lignocellulosic Biomass Fractionation
Production of High-Quality Lignin and Digestible Carbohydrates
Dimethyl isosorbide (B1672297) has been explored as an efficient biobased solvent for the fractionation of lignocellulosic biomass into its main components: high-quality lignin and highly digestible carbohydrates chemrxiv.orgrsc.orgchemrxiv.orgresearchgate.net. This organosolv pretreatment method using DMI/H₂O co-solvents has demonstrated significant efficiency under mild conditions rsc.orgchemrxiv.orgresearchgate.net.
Research has shown high lignin removal efficiency, achieving 91.2% from Eucalyptus, while retaining approximately 80% of the cellulose rsc.orgchemrxiv.orgresearchgate.net. The addition of water to the DMI solvent system is crucial as it helps suppress the condensation of lignin during the process rsc.orgchemrxiv.orgresearchgate.net. This results in the production of high-purity lignin (92.9%) with a good fraction of β-O-4 linkages reserved (24.8%) and a homogeneous molecular weight (Đ < 2) rsc.orgchemrxiv.orgresearchgate.net. The preservation of β-O-4 linkages is important as it makes the lignin more suitable for depolymerization into mono-aromatic chemicals chemrxiv.org.
Furthermore, the cellulose-rich residue obtained after DMI pretreatment exhibits high digestibility rsc.orgchemrxiv.orgresearchgate.net. A near-complete conversion of cellulose to its monosaccharide can be achieved with a relatively low enzyme loading of 20 FPU g⁻¹ glucan rsc.orgchemrxiv.orgresearchgate.net. The quality of the cellulose-rich residue also makes it suitable for material applications, such as more efficient fibrillation into nanocellulose compared to traditional bleaching pathways rsc.orgchemrxiv.org.
Studies using DMI-based solvent systems, including a ternary deep eutectic solvent comprising dimethyl isosorbide/ethylene (B1197577) glycol/oxalic acid, have shown ultrahigh pretreatment efficiency (90.7%), delignification rate (92.2%), and cellulose recovery (88.4%) from wheat straw in a relatively short time (37 minutes) researchgate.net. This approach also resulted in excellent enzymatic digestibility (91.9%) researchgate.net. The effectiveness of DMI in dissolving lignin is supported by Hansen solubility theory, indicating a low relative energy difference and strong hydrogen bonding cohesion between DMI and lignin chemrxiv.orgresearchgate.net.
Polymer Dissolution and Regeneration (e.g., Plastics)
This compound has demonstrated potential as a solvent in the recycling of waste plastics, particularly polyethylene (B3416737) terephthalate (B1205515) (PET) rsc.orgresearchgate.netacs.org. DMI exhibits a good ability to rapidly dissolve PET rsc.org. At 170 °C, DMI can dissolve PET within 10 minutes, achieving a solubility of 0.3 gPET gDMI⁻¹ rsc.org. This dissolution capability is attributed to the matched Hansen solubility parameters between PET and DMI rsc.org.
Importantly, PET dissolved in DMI can be regenerated using water as an anti-solvent with a low degradation ratio of only 2.9% rsc.org. DMI-based solvents have also proven highly effective for the alkaline hydrolysis of PET to produce terephthalic acid (TPA) rsc.orgresearchgate.net. For instance, a mixed solvent of DMI and ethylene glycol (EG) with a volume ratio of 6:4 achieved complete conversion of PET in 30 minutes at 100 °C, yielding TPA in nearly quantitative amounts (99.6%) rsc.org. The enhanced performance of the DMI/EG mixture is linked to the formation of hydrogen-bonding interactions between the two solvents rsc.org. The renewability and effectiveness of DMI in PET recycling highlight its potential for sustainable plastic waste management rsc.orgresearchgate.net.
Membrane Science and Engineering
This compound has emerged as a promising green solvent for the preparation of polymeric membranes, offering a sustainable alternative to conventional toxic solvents researchgate.netacs.orgfigshare.comcnr.itkaust.edu.samdpi.comrsc.org. Its properties, including high solubility in water and organic solvents, make it suitable for use with various polymers in membrane fabrication researchgate.net.
Preparation of Polymeric Membranes (e.g., Poly(vinylidene fluoride), Polyethersulfone)
DMI has been successfully employed in the preparation of membranes based on polymers such as Poly(vinylidene fluoride) (PVDF) and Polyethersulfone (PES) researchgate.netacs.orgfigshare.comcnr.itkaust.edu.samdpi.com. Studies have confirmed that DMI possesses the necessary physical and chemical properties, including appropriate Hansen and Hildebrand solubility parameters and viscosity, for use in membrane casting researchgate.netacs.orgfigshare.com. PVDF and PES membranes prepared using DMI have shown suitable characteristics for applications like ultrafiltration and microfiltration researchgate.netacs.orgfigshare.comcnr.it. DMI has also been used as a solvent for preparing polylactic acid (PLA) membranes for ultrafiltration applications mdpi.com.
Phase Separation Techniques (e.g., Non-Solvent Induced Phase Separation (NIPS), Vapor Induced Phase Separation (VIPS)-NIPS)
This compound is utilized in membrane preparation through phase separation techniques, including Non-Solvent Induced Phase Separation (NIPS) and a combination of Vapor Induced Phase Separation (VIPS)-NIPS researchgate.netacs.orgfigshare.comcnr.itkaust.edu.samdpi.comrsc.orgresearchgate.net. The VIPS-NIPS approach, involving exposure of the cast film to humidity, can lead to the formation of membranes with a porous architecture without the need for pore-forming additives researchgate.netacs.orgfigshare.comcnr.it. Varying the exposure time to humidity in the VIPS-NIPS technique allows for the production of porous membranes with controllable and tunable pore sizes researchgate.net.
Structural and Performance Characterization of this compound-prepared Membranes
Membranes prepared using this compound as a solvent undergo comprehensive characterization to assess their structure and performance researchgate.netacs.orgfigshare.comcnr.it. Characterization techniques include the evaluation of morphology, polymorphism (specifically for PVDF membranes), wettability, thickness, porosity, pore size, and water permeability researchgate.netacs.orgfigshare.comcnr.it.
These characterizations reveal that membranes prepared with DMI can exhibit different structures and a tunable pore size, making them suitable for ultrafiltration (UF) and microfiltration (MF) applications, particularly in water treatment processes researchgate.netacs.orgfigshare.comcnr.it. For instance, PES membranes prepared with DMI have shown pure water permeability values ranging from 2500 to 6300 L·m⁻²·h⁻¹·bar⁻¹ researchgate.net. PLA membranes prepared with DMI have shown pore sizes ranging from 0.02 to 0.09 μm and pure water permeability between 10 and 390 L/m² h bar, with DMI leading to the most porous membranes (porosity 75-87%) mdpi.com.
Specialized Solvent Applications
Beyond the aforementioned areas, this compound is employed in various specialized solvent applications. It is recognized as a specialty solvent fishersci.ca. DMI is miscible with water and most organic solvents and non-ionic surfactants silverfernchemical.comlotioncrafter.com. It is soluble in substances like cottonseed oil, isopropanol, isopropyl myristate, propylene (B89431) glycol, polysorbate 20, and polysorbate 80, while being insoluble in hydrogenated castor oil, lanolin, mineral oils, and silicone oil silverfernchemical.comlotioncrafter.com. Its ability to dissolve a wide range of compounds contributes to its versatility silverfernchemical.comlotioncrafter.com.
DMI has been explored as an alternative green solvent in various chemical reactions, including the epoxidation of cyclooctene (B146475) and the Baylis–Hillman reaction of isomaltulose-derived aldehydes with α,β-unsaturated ketones sigmaaldrich.com. It is also used in solid-phase synthesis sigmaaldrich.com. Furthermore, DMI can function as a coalescent for water-borne paints, acting as a co-solvent during water loss and a coalescing agent during film formation sigmaaldrich.com.
In the field of energy storage, DMI has been investigated for its use in preparing cathode slurries for Li-ion batteries researchgate.netrsc.org. Composite slurries containing cathode active material, conductive carbon, and PVDF binder prepared with DMI have exhibited mechanically stable, crack-free, uniform coating structures rsc.org. DMI's ability to dissolve PVDF is also leveraged in the delamination process of end-of-life Li-ion battery cathodes, offering a potential environmentally friendly alternative to toxic solvents like NMP rsc.orgresearchgate.netnih.gov. DMI can penetrate the crystalline region of PVDF, reducing polymer interchain interaction and facilitating binder removal nih.gov.
DMI's moderate density and dynamic viscosity compared to other polar solvents suggest its potential as a co-solvent in chemical processes where tuning these properties is beneficial, such as the dissolution and functionalization of cellulose acs.org.
Compatibilization in Liquid Detergent Formulations
This compound demonstrates interesting coupling properties that make it suitable for use as a compatibilizer in liquid detergent formulations researchgate.net. These applications leverage isosorbide derivatives as bio-sourced alternatives to petroleum-derived products researchgate.net.
Coalescing Agent in Water-borne Paint Formulations
This compound is employed as a coalescing agent in water-borne paints sigmaaldrich.comlookchem.com. In this application, DMI acts as a co-solvent during the water loss phase and functions as a coalescing agent during the film formation process sigmaaldrich.comlookchem.com. Dialkyl isosorbide ethers, including DMI, have shown good coalescing properties at room temperature researchgate.net. DMI exhibits a balance of affinity for both the aqueous dispersing phase and the latex particles, contributing to its effectiveness as a coalescent researchgate.net.
Functionality in Pharmaceutical Formulations and Drug Delivery Systems
This compound is widely used in pharmaceutical formulations as a solvent and drug delivery agent tiiips.com. It is particularly valued for its ability to enhance the solubility of active ingredients and improve their penetration, especially in topical drug delivery systems tiiips.commendelchemicals.com. DMI has been investigated for topical and oral drug delivery and is present in commercial medicinal products in the EU and USA inci.guide. Its stability to hydrolysis and miscibility with water and various pharmaceutical ingredients facilitate its incorporation into diverse formulations, including lipid-based self-micro emulsifying drug delivery systems inci.guide. DMI can improve the stability of formulations, even those susceptible to hydrolysis or transesterification inci.guide.
Solubilization Enhancement of Poorly Water-Soluble Active Pharmaceutical Ingredients (APIs)
This compound possesses excellent solvent properties that enable it to solubilize poorly water-soluble APIs inci.guidegoogle.com. This capability is significant for overcoming the challenges associated with delivering drugs that have limited solubility in water google.com. DMI can dissolve a variety of substantially water-insoluble drugs across several drug classes google.com. Studies have shown that DMI can solubilize new classes of drugs with low water solubility google.com.
For instance, the solubility of melatonin (B1676174) and certain melatonin analogs in DMI ranged from approximately 160 to 278 mg/ml google.com. Formulations containing etoposide, itraconazole, and omeprazole (B731) prepared with DMI showed solubilities ranging from 1 to 60 mg/ml google.com. Final pharmaceutical formulations can be prepared in neat DMI or aqueous DMI solutions google.com.
Table 1: Solubility of Select APIs in this compound Formulations
| API | Solubility Range in DMI/Aqueous DMI | Reference |
| Melatonin | 160 - 278 mg/ml | google.com |
| Etoposide | 1 - 60 mg/ml | google.com |
| Itraconazole | 1 - 60 mg/ml | google.com |
| Omeprazole | 1 - 60 mg/ml | google.com |
Investigations into Cosolvency and Hydrotropic Effects
The solubilization behavior of DMI has been characterized, particularly its role as a cosolvent for nonpolar drugs nih.gov. DMI is a water-miscible liquid with relatively low viscosity, making it suitable for cosolvent systems nih.gov. The ability of DMI to enhance the solubility of poorly soluble compounds is related to its cosolvency and potential hydrotropic effects researchgate.netgoogleapis.comresearchgate.net.
Evidence from dielectric constant profiles and NMR studies suggests that DMI can undergo complexation with water and propylene glycol through hydrogen bonding interactions nih.gov. This solvent complexation significantly impacts the solubilities of drugs in mixed solvent systems nih.gov.
Studies on the ternary system of this compound, benzyl (B1604629) alcohol, and water have been conducted to understand facilitated hydrotropy researchgate.net. In this system, benzyl alcohol acts as an insoluble hydrotrope, and DMI functions as a bio-sourced cosolvent researchgate.net.
Facilitated Hydrotropy Mechanisms
Facilitated hydrotropy in systems involving DMI has been investigated through approaches such as the solubilization of hydrophobic dyes, surface tension analysis, and dynamic light scattering researchgate.net. The mechanism of facilitated hydrotropy has been rationalized based on the solubilization properties of the system relative to the ratio of the insoluble hydrotrope and the cosolvent researchgate.net.
Research suggests that the cosolvent, DMI, can exhibit an antagonistic action in facilitated hydrotropy systems researchgate.net. While DMI increases the solubility of the facilitated hydrotrope (e.g., benzyl alcohol) in the aqueous solution, thereby favoring solute solubilization, it can simultaneously decrease the hydrotropic efficiency of the hydrotrope researchgate.net. The degree of self-association of the eco-solvent (DMI) appears to have a notable influence on the hydrotropic efficiency of the facilitated hydrotrope researchgate.net.
Solvent-Solute and Solvent-Cosolvent Interaction Studies
Investigations into solvent-solute and solvent-cosolvent interactions involving DMI are crucial for understanding its solubilization mechanisms nih.govuni-regensburg.de. Dielectric constant measurements of binary solvent systems containing DMI and other solvents like water, propylene glycol (PG), or polyethylene glycol (PEG) have been used to characterize DMI's solubilization behavior nih.gov.
Studies have indicated that DMI forms complexes with water and PG through hydrogen bonding, which significantly affects drug solubility nih.gov. For instance, maximum solubility for certain drugs like prednisone (B1679067), dexamethasone, and prednisolone (B192156) was observed near a DMI/water or DMI/PG concentration ratio of 1:2 nih.gov. In contrast, no apparent interaction was found between DMI and PEG molecules in mixed systems nih.gov.
The solubility of nonpolar drugs in DMI-containing mixed systems has been linked to the dielectric constant of the solvent system nih.govscribd.com. While solubility of nonelectrolytes can increase with decreasing dielectric constant, maximum solubility is often observed in mixed systems rather than pure solvents with lower dielectric constants, suggesting a "dielectric requirement" for optimal drug solubility nih.govscribd.com. Intermolecular interactions, interfacial tension, and partition coefficients are among the factors influencing drug solubility in such systems scribd.com. Interactions between different solvent molecules in a mixed system can lead to complexed solvent systems that may more favorably solubilize certain drugs due to altered molecular size, shape, or interfacial tension, as well as solute-solvent-cosolvent interactions scribd.com.
Molecular dynamics simulations and quantum chemical calculations, such as COSMO-RS, have been employed to investigate intermolecular interactions in DMI and DMI/water co-solvent systems rsc.orgrsc.org. These studies suggest that the intermolecular interactions in DMI and DMI/H2O co-solvents are weak, leading to stronger interaction with certain solutes, such as lignin, and correspondingly higher dissolution rsc.org. Hansen solubility parameters have also been used to assess the solvent power of DMI/H2O mixtures and predict the dissolution of substances based on dispersion, polar, and hydrogen bonding forces rsc.org.
Stabilization of Hydrolysis- and Transesterification-Sensitive Drugs (e.g., Aspirin)
This compound plays a significant role in improving the shelf stability of active ingredients, including those prone to degradation via hydrolysis and transesterification. lotioncrafter.comsophixnatural.commiakara.com.auinci.guide Aspirin (B1665792) (acetylsalicylic acid), a drug known to undergo decomposition in the presence of water or alcoholic solutions, leading to the formation of salicylic (B10762653) acid and acetic acid, demonstrates enhanced stability when formulated with this compound. google.comgoogle.com
Studies comparing the stability of aspirin in this compound versus other solvents like propylene glycol and polyethylene glycol-400 have shown that aspirin is more stable in this compound. google.comgoogle.com This increased stability is attributed, in part, to the nature of hydrolysis as a second-order reaction, where a higher concentration of the drug and a lower concentration of water can reduce degradation. google.comgoogle.com Furthermore, while other hydroxyl solvents may facilitate transesterification as an additional degradation pathway for aspirin, studies using NMR spectroscopy have indicated that hydrolysis is the primary cause of aspirin degradation in this compound, suggesting a reduced propensity for transesterification in this solvent. google.com
The solubility of aspirin in this compound has been found to be considerably higher (280 mg/ml) compared to propylene glycol (160 mg/ml) and polyethylene glycol-400 (254 mg/ml). google.comgoogle.com This high solubilizing capacity allows for the formulation of concentrated liquid aspirin compositions, potentially reducing the required volume of solvent and thus minimizing potential solvent-related side effects. google.comgoogle.com
Permeation Enhancement in Dermal and Transdermal Delivery Systems
This compound is widely recognized and utilized as an epidermal penetration enhancer in dermal and transdermal formulations. lotioncrafter.comsophixnatural.commiakara.com.autreasureactives.cominci.guidecrodapharma.comin-cosmetics.comwalshmedicalmedia.comlesielle.comcrodapharma.com This property is particularly beneficial for topical drug delivery, allowing active ingredients to reach deeper layers of the skin and target areas that might otherwise be inaccessible. lotioncrafter.comsophixnatural.commiakara.com.autreasureactives.comnaturishshop.comlesielle.com
Mechanisms of Epidermal Penetration Augmentation
While the precise mechanisms are complex, this compound is understood to enhance epidermal penetration by disrupting the lipid layer of the stratum corneum, the outermost layer of the skin that acts as a primary barrier to penetration. walshmedicalmedia.com By interacting with the intercellular lipids, DMI can increase the fluidity of this layer, thereby facilitating the passage of active molecules through the skin. walshmedicalmedia.com Its ability to transport water-soluble actives into the skin without causing recrystallization also contributes to enhanced delivery. lotioncrafter.comsophixnatural.commiakara.com.au
Impact on Active Ingredient Uptake and Flux in Skin
This compound's penetration enhancement capability can lead to improved uptake and flux of active ingredients across the skin. karger.com This enhanced delivery can potentially allow formulators to use lower concentrations of active ingredients while still achieving the desired therapeutic effect, which can lead to reduced formulation costs and potentially lower skin irritation, especially with aggressive active compounds. lotioncrafter.comsophixnatural.commiakara.com.autreasureactives.comnaturishshop.comin-cosmetics.com
However, the impact of DMI on skin permeation can be dependent on the specific formulation and active ingredient. One study investigating the effect of 10% DMI in oil-in-water emulsions on the skin delivery of lipophilic active ingredients like hydroquinone, salicylic acid, and octadecenedioic acid found no significant enhancement in skin permeation or uptake compared to a control. karger.comnih.govresearchgate.netscienceopen.com This was hypothesized to be due to DMI enhancing the solubility of the actives in the formulation itself, which could counteract the increased solubility in the skin and reduce the thermodynamic activity, thus weakening the driving force for penetration. karger.comnih.govresearchgate.netscienceopen.com
Conversely, other research highlights DMI's effectiveness. Pretreatment of epidermal membranes with sesquiterpene oil or using solid sesquiterpenes saturated in this compound has been shown to increase the absorption of 5-flurouracil. tjpr.org DMI has also been noted to increase the absorption of active ingredients through the scalp and into the hair follicle. hairsite.com
Integration within Lipid-Based Self-Micro Emulsifying Drug Delivery Systems (SMEDDS)
This compound can be integrated into lipid-based self-micro emulsifying drug delivery systems (SMEDDS). inci.guidecrodapharma.com SMEDDS are formulations composed of oils, surfactants, and co-solvents that can spontaneously form fine oil-in-water emulsions upon contact with aqueous media. crodapharma.comisciii.es These systems are particularly useful for improving the oral bioavailability of poorly water-soluble drugs by enhancing their solubilization and facilitating their transport. crodapharma.comisciii.es
This compound's miscibility with most organic solvents and non-ionic surfactants makes it suitable for inclusion in SMEDDS formulations. inci.guide It has been used as a co-surfactant in the preparation of microemulsions for compounds with low water solubility, such as silybin (B1146174) derivatives, demonstrating its role in such lipid-based delivery systems. idosi.org
Role as a Pharmaceutical Excipient
Influence on Formulation Stability and Processability
Beyond its solvent and stabilization properties, this compound also influences the processability of formulations. In the context of fabricating cathode slurries for lithium-ion batteries, DMI has been shown to exhibit shear-thinning viscosity behavior similar to conventional solvents, suggesting comparable processability during electrode casting and coating. rsc.orgrsc.orgresearchgate.net Its higher viscosity at low shear rates compared to some other solvents suggests more favorable settling behavior of active materials in the formulation. rsc.orgrsc.org The ability of DMI to dissolve polymers like poly(vinylidene fluoride) (PVDF), commonly used as binders in such applications, further highlights its utility in processing. rsc.orgrsc.org
Effects on Drug Absorption, Distribution, Metabolism, and Excretion (ADME) Processes
In the context of oral formulations, DMI has been explored as a solvent for drugs like aspirin, where it demonstrated high solubility for the drug. google.comgoogle.com Liquid formulations utilizing DMI may enhance drug absorption, potentially allowing for a reduction in the required dose to achieve the desired effect. google.comgoogle.com
While DMI's impact on absorption, particularly topical penetration, is noted, detailed research findings specifically quantifying its effects across the full spectrum of ADME processes (Distribution, Metabolism, and Excretion) for various co-administered drugs are less extensively documented in the provided search results. Some sources indicate that as a pharmaceutical excipient, DMI can generally affect the ADME processes of co-administered drugs. medchemexpress.commedchemexpress.com However, specific data tables or detailed research findings on how DMI influences drug distribution to specific tissues, its metabolic fate, or its impact on the excretion pathways of other drugs were not prominently featured. One source mentions that when used internally, DMI is predicted to be metabolized to isosorbide. google.com Isosorbide itself is known to be rapidly absorbed after oral administration and primarily excreted renally. drugbank.comdrugbank.com However, the direct impact of DMI on the metabolism and excretion of other co-administered drugs requires further detailed investigation.
Research findings on the effect of DMI concentration on drug delivery have been explored. For example, a study on the absorption of terbinafine (B446) hydrochloride into a living skin equivalent model showed that increasing DMI concentration from 10% to 50% led to higher levels of the drug detected in the epidermis. nih.gov
Here is a summary of some research findings related to DMI's effect on absorption:
| Active Ingredient | Formulation Type | DMI Concentration | Observed Effect on Absorption/Penetration | Source |
| Aspirin | Liquid Formulation | Not specified | Enhanced absorption predicted due to high solubility. google.comgoogle.com | google.comgoogle.com |
| Hydroquinone, Salicylic Acid, Octadecenedioic Acid | Oil-in-Water Emulsion | 10% | No significant enhancement of skin permeation or uptake observed. researchgate.netnih.gov | researchgate.netnih.gov |
| Benzoyl Peroxide | Topical Formulation | Not specified | Enhanced delivery into the epidermis. cosmeticsandtoiletries.com | cosmeticsandtoiletries.com |
| Various Actives | Topical Formulations | Various | Enhanced penetration to the epidermis. lotioncrafter.comskinfoodie.com.ngsophixnatural.comcellbone.com | lotioncrafter.comskinfoodie.com.ngsophixnatural.comcellbone.com |
| Terbinafine Hydrochloride | Topical Formulation | 10%, 50% | Increased levels in epidermis with increasing DMI concentration. nih.gov | nih.gov |
While the primary documented effect of DMI on ADME is its role in enhancing absorption, particularly topical penetration, its broader influence on distribution, metabolism, and excretion warrants more in-depth research to fully understand its pharmacokinetic implications when used as a pharmaceutical excipient.
Mechanistic Insights and Computational Studies of Dimethyl Isosorbide
Elucidation of Reaction Mechanisms in Dimethyl Isosorbide (B1672297) Synthesis (e.g., Cyclization Pathways)
The synthesis of Dimethyl Isosorbide (DMI) is primarily achieved through the etherification of isosorbide, a bio-based platform chemical derived from the double dehydration of D-sorbitol. newdrugapprovals.orgrsc.orgunive.it A prominent and environmentally conscious approach utilizes dimethyl carbonate (DMC) as both a green methylating agent and a solvent, often in the presence of a catalyst. rsc.orgconicet.gov.ar
Investigations have identified several methyl and methoxycarbonyl intermediates, providing insight into the reaction pathways. rsc.orgconicet.gov.ar The process generally proceeds through two key steps:
Carboxymethylation: An initial reaction via a bimolecular acyl cleavage (BAc2) mechanism can occur, where a methoxycarbonyl group is added to one or both of the hydroxyl groups of isosorbide. nih.gov
Intramolecular Cyclization/Alkylation: This is followed by an intramolecular alkylation step (a BAl2 mechanism), which is a form of cyclization, leading to the formation of the ether linkages. nih.gov The methylation reaction does not proceed via a simple decarboxylation of a methylcarbonate (B8334205) intermediate, but rather through a direct BAl2 substitution on the DMC molecule. conicet.gov.ar
The efficiency and selectivity of the synthesis are highly dependent on the choice of catalyst and reaction conditions. Nitrogen organocatalysts, such as N-methyl pyrrolidine (B122466) (NMPy) and 1,5-diazabicyclo(5.4.0)undec-5-ene (DBU), have been shown to be effective in promoting the high-yielding methylation of isosorbide. rsc.orgnih.gov These catalysts are believed to facilitate both the formation of the methoxycarbonyl intermediate and the subsequent intramolecular cyclization step. nih.gov By optimizing conditions, such as temperature and catalyst concentration, it is possible to synthesize DMI in high yields while minimizing the formation of side products. unive.itnih.gov
Molecular Interactions in this compound Solvent Systems
This compound's unique V-shaped structure, composed of two cis-fused tetrahydrofuran (B95107) rings, and the presence of two ether functional groups, dictates its behavior as a solvent. unive.itnih.gov It is recognized as a bio-renewable, dipolar aprotic solvent. rsc.orgmdpi.com
While DMI does not have hydrogen bond donor groups, the oxygen atoms in its ether linkages act as hydrogen bond acceptors. nih.govnih.gov This property is fundamental to its miscibility with protic solvents like water. nih.govmdpi.com The favorable interaction with water molecules occurs through hydrogen bonding, which prevents phase separation across all concentration ranges. nih.govmdpi.com
Evidence from Nuclear Magnetic Resonance (NMR) studies suggests that DMI forms complexes with certain co-solvents. nih.govtiiips.com In binary solvent systems, DMI undergoes complexation with water and propylene (B89431) glycol (PG) through hydrogen bonding interactions. nih.govtiiips.com However, no such interaction is apparent with polyethylene (B3416737) glycol (PEG). nih.govtiiips.com This complexation significantly affects the properties of the solvent mixture. For instance, systematic investigations of DMI/ethylene (B1197577) glycol (EG) mixed solvents revealed that their performance in recycling waste plastics resulted from the formation of hydrogen-bonding interactions between DMI and EG. rsc.org
The solubilizing behavior of DMI as a cosolvent has been characterized through dielectric constant measurements. nih.govtiiips.comscribd.com The dielectric constant is a key parameter for interpreting the solubility of compounds, and DMI's solvent properties are influenced by its polarity. rsc.orgscribd.com DMI has a dielectric constant (ε) of approximately 28.3, which is comparable to other polar solvents. rsc.org
In mixed solvent systems, the dielectric profile is not a simple linear function of the composition, which is indicative of intermolecular interactions. nih.govtiiips.com The complexation between DMI and co-solvents like water or propylene glycol has a major effect on the solubility of nonpolar drugs such as certain steroids. nih.govtiiips.com Studies have shown that the maximum solubility for drugs like prednisone (B1679067), dexamethasone, and prednisolone (B192156) in DMI/water or DMI/PG systems occurs near a concentration ratio of 1:2. nih.govtiiips.com In DMI-PEG mixtures, where significant hydrogen bonding is absent, the solubility of prednisone was found to increase as the dielectric constant of the mixture decreased. nih.govtiiips.com
Table 1: Physicochemical Properties of this compound This table is interactive. You can sort the data by clicking on the column headers.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 174.19 g/mol | nih.gov |
| Density (at 298.15 K) | 1.16 g·cm⁻³ | rsc.orgacs.org |
| Dynamic Viscosity (at 298.15 K) | 6.70 mPa·s | nih.govacs.org |
| Dielectric Constant (ε) | 28.3 ± 3.5 | rsc.org |
| Dipole Moment (μ) | 4.4 D | rsc.org |
| Partition Coefficient (log P) | -0.44 | nih.gov |
Computational Chemistry Approaches
Computational chemistry provides powerful tools for understanding the molecular-level properties and interactions of compounds like this compound. These methods offer theoretical insights that complement experimental findings. nih.govnih.gov
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.govosti.gov It is widely applied to calculate molecular properties such as orbital energies, geometric configurations, atomic charge distributions, and vibrational frequencies. nih.govresearchgate.net In the context of DMI, DFT can be employed to elucidate the reaction mechanisms involved in its synthesis, identifying reactive sites and analyzing the stability of transition states and intermediates in pathways like the BAl2 and BAc2 mechanisms. nih.gov
Furthermore, DFT provides the foundation for deriving parameters that predict solubility and molecular interactions. Hansen Solubility Parameters (HSP), which quantify the cohesive energy of a molecule in terms of dispersion (δd), polar (δp), and hydrogen bonding (δh) contributions, are often determined using computational approaches. rsc.orgresearchgate.net The similarity of HSP values between a solvent and a solute can predict good solubility. rsc.org For DMI, these parameters have been used to successfully predict its ability to dissolve polymers like polyvinylidene fluoride (B91410) (PVDF). rsc.org
Table 2: Hansen Solubility Parameters (HSP) for this compound This table is interactive. You can sort the data by clicking on the column headers.
| HSP Component | Description | Value (MPa¹/²) | Source |
|---|---|---|---|
| δd | Dispersive/nonpolar interactions | 16.6 | rsc.org |
| δp | Polar/dipole-dipole interactions | 9.8 | rsc.org |
| δh | Hydrogen bonding interactions | 6.8 | rsc.org |
| δT (Total) | Hildebrand solubility parameter | 20.4 | rsc.org |
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This approach allows for the study of the time-dependent behavior of molecular systems, providing detailed insight into processes like solvent-solute interactions and the formation of hydrogen bond networks. bohrium.com
For DMI solvent systems, MD simulations can model the dynamic interactions between DMI and co-solvents at an atomistic level. These simulations can visualize and quantify the structure of the solvation shell around a solute molecule, tracking the formation and lifetime of hydrogen bonds between DMI's ether oxygens and the hydroxyl groups of co-solvents like water or glycols. While specific MD simulation studies focused solely on DMI are not extensively detailed in the provided context, this technique is commonly applied to similar polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) to understand their behavior in aqueous mixtures and their interactions with biological molecules. bohrium.comsemanticscholar.org Such studies on DMI would provide a deeper understanding of the complexation and solubility phenomena observed experimentally.
Thermodynamic and Kinetic Characterization in Material Science
The utility of this compound (DMI) as a green solvent in various material science applications is underpinned by its specific thermodynamic and kinetic properties. figshare.comresearchgate.net These characteristics govern its interaction with polymers and other substances, influencing dissolution, dispersion, and processing behavior. figshare.comresearchgate.net Preliminary studies have confirmed that DMI possesses the requisite physicochemical properties for applications such as casting polymer membranes. figshare.comresearchgate.net
Hansen Solubility Parameters (HSP) and Hildebrand Parameters
Hansen Solubility Parameters (HSP) provide a nuanced method for predicting the solubility of one material in another by dividing the total Hildebrand solubility parameter (δT) into three distinct components: energy from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). rsc.orgrsc.org The principle that "like dissolves like" is quantified by comparing the HSP values of a solvent and a solute. stevenabbott.co.uk
The Hildebrand and Hansen Solubility Parameters for pure this compound have been determined and are utilized to predict its interaction with various polymers. rsc.org
| Parameter | Value (MPa½) |
| Hildebrand (δT) | 20.4 rsc.org |
| HSP (δD) | 17.6 rsc.orgstevenabbott.co.uk |
| HSP (δP) | 7.1 rsc.orgstevenabbott.co.uk |
| HSP (δH) | 7.5 rsc.orgstevenabbott.co.uk |
These parameters are crucial in material science for solvent selection. For instance, in the context of preparing Poly(vinylidene fluoride) (PVDF) based materials, DMI's HSP values are compared to those of PVDF to predict solubility. rsc.org While there are similarities, DMI exhibits a lower polar force component compared to PVDF. rsc.org
The solubility parameters for mixtures containing DMI can also be calculated to tailor the solvent properties for specific applications, such as the dissolution of biomass components like lignin (B12514952). rsc.org
Relative Energy Difference (RED) Analysis
The Relative Energy Difference (RED) number is a dimensionless parameter derived from HSPs that quantifies the affinity between a solvent and a solute, typically a polymer. rsc.orgrsc.org A RED value of less than 1.0 indicates a high affinity and suggests that the solvent is likely to dissolve the polymer. rsc.orgrsc.org Conversely, a value greater than 1 indicates poor solubility. rsc.org The RED number is calculated using the distance between the Hansen parameters of the two substances (Ra) and the interaction radius of the solute (R0). rsc.orgrsc.org
RED analysis has been successfully applied to predict the effectiveness of DMI in dissolving key industrial polymers:
Poly(vinylidene fluoride) (PVDF): For the PVDF-DMI system, the calculated RED value is 0.6. rsc.org This value, being significantly less than 1, correctly predicts that DMI is a good solvent for PVDF, making it a viable green alternative to conventional solvents like N-Methyl-2-pyrrolidone (NMP) in applications such as battery cathode fabrication. rsc.org
Lignin: In biofuel and biorefinery applications, DMI and its aqueous mixtures have been evaluated for lignin dissolution. rsc.org The RED numbers for DMI/water co-solvents are all less than 1 when the water content is 40% or less, indicating these mixtures are effective solvents for lignin. rsc.org For pure DMI (10:0 DMI:H₂O ratio), the RED number is 0.89. rsc.org Interestingly, the RED number decreases to 0.77 for a 9:1 mixture, suggesting an enhanced affinity. rsc.org
| Solute | Solvent System | R0 (MPa½) | Ra (MPa½) | RED Number | Solubility Prediction |
| PVDF | DMI | N/A | N/A | 0.6 rsc.org | Good rsc.org |
| Lignin | DMI (10:0) | 13.7 rsc.org | N/A | 0.89 rsc.org | Good rsc.org |
| Lignin | DMI:H₂O (9:1) | 13.7 rsc.org | N/A | 0.77 rsc.org | Good rsc.org |
| Lignin | DMI:H₂O (8:2) | 13.7 rsc.org | N/A | 0.78 rsc.org | Good rsc.org |
| Lignin | DMI:H₂O (7:3) | 13.7 rsc.org | N/A | 0.77 rsc.org | Good rsc.org |
| Lignin | DMI:H₂O (6:4) | 13.7 rsc.org | N/A | 0.90 rsc.org | Good rsc.org |
Viscosity and Flow Behavior Studies
The kinetic properties of DMI, particularly its viscosity, are critical for its application in processes like membrane casting and the formulation of coatings or slurries. figshare.comrsc.orgmdpi.com The viscosity of pure DMI and its mixtures is highly dependent on temperature. nih.govresearchgate.netmdpi.com
Pure DMI exhibits moderate viscosity, which decreases significantly as temperature increases. nih.govresearchgate.netmdpi.com This behavior is crucial for applications where lower viscosity is needed to facilitate flow and processing, such as in liquid chromatography. nih.gov
| Temperature | Viscosity of Pure DMI (mPa·s) |
| 25 °C | 6.70 nih.govmdpi.com |
| 40 °C | N/A |
| 60 °C | 2.79 nih.govmdpi.com |
When mixed with other solvents like water, the viscosity of the resulting solution changes. Studies on DMI and water mixtures show that the viscosity is inversely proportional to the water content. nih.gov
| DMI:H₂O Ratio | Temperature | Viscosity (mPa·s) |
| 70:30 | 25 °C | 6.38 nih.gov |
| 30:70 | 25 °C | 2.38 nih.gov |
In the context of material processing, such as the preparation of slurries for battery cathodes, DMI's rheological properties are advantageous. rsc.org A slurry formulated with DMI exhibited a high initial viscosity of 21.5 Pa·s at a low shear rate, which is favorable for preventing the settling of suspended particles. rsc.org Furthermore, the slurry demonstrated shear-thinning behavior—its viscosity decreased with an increasing shear rate. rsc.org This property is highly desirable for achieving uniform, defect-free coatings during industrial application processes. rsc.org The final morphology of materials produced using DMI, such as polymer membranes, is the result of a trade-off between thermodynamic factors and kinetic effects, with solution viscosity being a primary kinetic factor. mdpi.com
Environmental and Sustainability Profile of Dimethyl Isosorbide
Bio-based Origin and Renewable Feedstocks
Dimethyl Isosorbide (B1672297) is a bio-based solvent derived entirely from renewable feedstocks. sigmaaldrich.com The synthesis of DMI begins with plant-based starting materials such as starch and cellulose (B213188). researchgate.netnih.gov These polysaccharides are first broken down into glucose. The glucose is then hydrogenated to produce D-sorbitol, a sugar alcohol. mdpi.comresearchgate.net
The key intermediate in the production of DMI is isosorbide, which is formed through a twofold dehydration of D-sorbitol. nih.govbeilstein-journals.org Isosorbide, a rigid bicyclic diol, is considered a key platform chemical derived from biomass. researchgate.netbeilstein-journals.org The final step involves the methylation of the two hydroxyl groups of isosorbide to form Dimethyl Isosorbide. beilstein-journals.orgconicet.gov.ar Greener synthesis routes for this methylation step have been developed, utilizing reagents like dimethyl carbonate (DMC), which is an environmentally benign alternative to traditional methylating agents like dimethyl sulfate (B86663) or methyl halides. researchgate.netconicet.gov.arsemanticscholar.org This production pathway, starting from abundant, renewable biomass, aligns with the core principles of green chemistry, specifically the use of renewable feedstocks. sigmaaldrich.com
The origin of these feedstocks can be traced to various agricultural sources, including corn, potatoes, and lignocellulosic biomass from straw, underscoring the compound's foundation in the bioeconomy. sigmaaldrich.comresearchgate.netresearchgate.net
Biodegradability and Low Environmental Impact Assessment
The environmental footprint of this compound is characterized by several key factors, although data on its biodegradability presents some nuances. While some sources describe DMI as biodegradable, sigmaaldrich.comresearchgate.net specific standardized tests indicate it is not readily biodegradable. mdpi.com A study following the OECD TG 301 F standard for ready biodegradability reported 0% degradation for DMI over a 28-day period. mdpi.com This suggests that while it may break down in the environment over longer periods or under different conditions, it does not meet the strict criteria for rapid degradation.
Despite this, DMI exhibits other positive environmental characteristics. It has a low potential for bioaccumulation, as indicated by its partition coefficient (log P) of -0.44. mdpi.comnih.gov This value suggests it is more likely to remain in the aqueous phase rather than accumulating in the fatty tissues of organisms. Assessments based on the GSK Solvent Sustainability Guide highlight its low impact on aquatic environments, scoring a 9 out of 10, comparable to ethanol. mdpi.comresearchgate.net Its air impact is considered moderate. mdpi.comresearchgate.net
A significant advantage of DMI is its very low volatility and high boiling point (around 236 °C), which leads to minimal volatile organic compound (VOC) emissions. mdpi.comresearchgate.net In sustainability assessments, it scores a 10 out of 10 for low VOC emissions, significantly outperforming common solvents like methanol (B129727) and ethanol. mdpi.comresearchgate.net This property makes it particularly suitable for use in environmentally controlled settings and helps reduce air pollution associated with solvent use. mdpi.com
Comparison with Petrochemical Solvents in a Green Chemistry Context
In the context of green chemistry, this compound is frequently positioned as a sustainable alternative to conventional, petroleum-derived dipolar aprotic solvents. sigmaaldrich.com Its high boiling point, solvency power, and renewable origin make it a suitable substitute for solvents of very high concern (SVHC) such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethylacetamide (DMAc), as well as Dimethyl sulfoxide (B87167) (DMSO). conicet.gov.arsigmaaldrich.com
The advantages of DMI over these petrochemical counterparts are multifaceted. Primarily, its bio-based origin contrasts sharply with the fossil-fuel dependency of traditional solvents. conicet.gov.armdpi.com Furthermore, it offers a more favorable health and safety profile, being generally regarded as non-toxic and non-irritating. sigmaaldrich.com
The following table provides a comparative overview of DMI and several common petrochemical solvents, highlighting key sustainability and physical properties.
| Property | This compound (DMI) | N-Methyl-2-pyrrolidone (NMP) | N,N-Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) |
| Source | Bio-based (Renewable) sigmaaldrich.com | Petrochemical | Petrochemical | Petrochemical / Bio-based (from pulping) mdpi.com |
| Boiling Point (°C) | ~236 researchgate.net | ~202 | ~153 | ~189 researchgate.net |
| VOC Emission Potential | Very Low (Rated 10/10) mdpi.comresearchgate.net | High | Very High | Low |
| Aquatic Impact | Low (Rated 9/10) mdpi.comresearchgate.net | Moderate/High | Moderate/High | Moderate |
| Regulatory Status | Generally not listed as SVHC | Listed as SVHC (REACH) sigmaaldrich.com | Listed as SVHC (REACH) sigmaaldrich.com | Not listed as SVHC |
Note: Ratings are based on the GSK Solvent Sustainability Guide, where a higher score (out of 10) indicates a more favorable outcome. mdpi.comresearchgate.net
This comparison demonstrates DMI's potential to reduce the environmental and health impacts associated with solvent use in numerous applications, from polymer membrane preparation to organic synthesis. sigmaaldrich.commdpi.comacs.org
Integration within Biorefinery Concepts and Circular Economy
This compound is an exemplary product of the biorefinery concept, which aims for the complete valorization of biomass into a spectrum of value-added products, mirroring the model of a petroleum refinery. beilstein-journals.orgrsc.org The production of DMI is intrinsically linked to the processing of carbohydrates derived from lignocellulosic biomass, a central activity in many biorefinery models. rsc.orgresearchgate.net
DMI also functions as an enabler within biorefinery processes. It has been successfully used as a bio-based solvent to fractionate lignocellulosic biomass, such as eucalyptus, into its primary components: cellulose, hemicellulose, and lignin (B12514952). rsc.org In one study, a DMI/water co-solvent system achieved high lignin removal (91.2%) while retaining a significant portion of the cellulose (around 80%). rsc.org This separation is a critical upstream step, allowing each component to be channeled into different value chains. The resulting high-purity lignin can be used for producing chemicals or materials, while the cellulose-rich pulp is readily convertible into fermentable sugars for biofuels or can be processed into nanocellulose. rsc.org
This role aligns perfectly with the principles of a circular economy, which emphasizes eliminating waste, circulating products and materials at their highest value, and regenerating natural systems. ellenmacarthurfoundation.orgellenmacarthurfoundation.org By providing a renewable, effective solvent for biomass processing, DMI facilitates a closed-loop system where agricultural or forestry residues are transformed into multiple valuable products. rsc.org Its application in recycling processes, such as the alkaline hydrolysis of waste polyethylene (B3416737) terephthalate (B1205515) (PET), further cements its role in the circular economy by enabling the chemical recycling of plastics. rsc.org The use and production of DMI thus exemplify a shift from a linear "take-make-waste" model to a circular, more sustainable industrial ecosystem. nist.govmdpi.com
Analytical Methodologies for Dimethyl Isosorbide Research
Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC))
Chromatographic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are essential for the identification, separation, and quantification of dimethyl isosorbide (B1672297) in various matrices.
GC-MS is frequently used to analyze reaction mixtures during the synthesis of dimethyl isosorbide and to identify related impurities or byproducts. conicet.gov.arresearchgate.netscienceopen.comunive.itrsc.org For instance, GC-MS analysis has been employed to monitor the conversion of isosorbide to DMI and to identify intermediates in methylation reactions using dimethyl carbonate. conicet.gov.arresearchgate.netscienceopen.comunive.itrsc.org This technique allows for the determination of product distribution and the assessment of reaction efficiency. conicet.gov.arscienceopen.com
HPLC is another crucial technique, particularly for the quantitative analysis of DMI and active ingredients formulated with it. While direct examples of DMI analysis by HPLC were less prevalent in the search results, HPLC is a standard method for analyzing related compounds like isosorbide mononitrate and isosorbide dinitrate in pharmaceutical formulations and biological samples. zbaqchem.comresearchgate.netnih.gov This suggests that validated HPLC methods are likely employed for the analysis of DMI in formulations, especially when assessing its role in solubilizing and delivering active pharmaceutical ingredients. Such methods typically involve a suitable column (e.g., C18), a mobile phase, and a detector (e.g., UV or refractive index detector). zbaqchem.comresearchgate.netnih.gov
Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy)
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are vital for confirming the chemical structure and purity of this compound. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the types and arrangement of atoms and their connectivity. nih.govconicet.gov.arrsc.orgcreative-biolabs.comchemicalbook.com
NMR spectroscopy has been used to identify isolated compounds during DMI synthesis and to confirm their structures. conicet.gov.ar It can also be used to investigate potential interactions between DMI and other components in a formulation. For example, NMR studies have provided evidence suggesting that DMI undergoes complexation with water and propylene (B89431) glycol through hydrogen bonding interactions. nih.gov Furthermore, NMR has been utilized to evaluate the stability of active ingredients, such as aspirin (B1665792), in the presence of this compound, confirming that DMI does not chemically interact with or induce the degradation of aspirin. googleapis.com
Diffusion and Permeation Studies (e.g., Franz Diffusion Cells for Skin Penetration)
Diffusion and permeation studies, often conducted using Franz diffusion cells, are fundamental for evaluating the ability of this compound to enhance the penetration of active substances through biological membranes, particularly skin. researchgate.netscirp.orgscienceopen.comkarger.comnih.govgoogle.comcardiff.ac.uktandfonline.com
In these studies, a membrane (such as excised skin or a synthetic membrane) is placed between a donor compartment containing the formulation with DMI and an active ingredient, and a receptor compartment containing a suitable medium. scirp.orggoogle.comcardiff.ac.uk The diffusion of the active ingredient across the membrane into the receptor compartment is then measured over time using analytical techniques like HPLC. tandfonline.com
Studies using Franz diffusion cells have investigated the effect of DMI on the skin permeation of various active ingredients, including niacinamide, hydroquinone, salicylic (B10762653) acid, octadecenedioic acid, and atenolol (B1665814). researchgate.netscirp.orgscienceopen.comkarger.comnih.gov For instance, research has shown that formulations containing DMI can facilitate the permeation of atenolol through synthetic membranes, cloned human epidermis, and cat ear skin. scirp.org However, other studies have indicated that DMI at certain concentrations may not significantly enhance the skin permeation of some lipophilic active ingredients, potentially due to a reduction in thermodynamic activity within the formulation. researchgate.netscienceopen.comkarger.comnih.gov
Data from such studies can be used to calculate parameters like flux and permeability constant, providing insights into the rate and extent of permeation. tandfonline.com
Microscopic and Imaging Techniques (e.g., Scanning Electron Microscopy (SEM) for Membrane Morphology)
In the context of electrode fabrication using DMI as a solvent for binders like PVDF, SEM has been used to examine the homogeneity and crack-free nature of the resulting films, as well as the adsorption of conductive materials. rsc.orgrsc.org
Rheological and Viscometric Measurements
Rheological and viscometric measurements are important for characterizing the flow behavior and viscosity of this compound itself and formulations containing it. These properties are critical for various applications, influencing factors like ease of handling, spreadability of topical formulations, and processability in membrane casting.
The dynamic viscosity of pure DMI has been systematically measured over a range of temperatures. acs.orgresearchgate.net Research indicates that DMI exhibits moderate density and viscosity compared to other green solvents. acs.orgresearchgate.net
| Temperature (°C) | Dynamic Viscosity (mPa·s) |
| 15.00 | 6.80 ssl-images-amazon.com |
| 288.15 K (15.00 °C) | ~6.80 acs.orgresearchgate.net |
| 343.15 K (70.00 °C) | ~1.80 acs.orgresearchgate.net |
Note: Values from graphical data in acs.orgresearchgate.net are approximate.
Viscosity measurements are also relevant in membrane preparation, where the viscosity of the casting solution can significantly impact the membrane morphology and performance. mdpi.com Rheological analysis can provide further insights into the complex flow behavior of DMI-based formulations or polymer solutions. rsc.org
Solubility Parameter Determination Methods
Solubility parameters, such as Hansen Solubility Parameters (HSP), are valuable tools for predicting the solubility of substances in this compound and for understanding the interactions between DMI and other components in a mixture. rsc.orgrsc.orgresearchgate.netacs.orgstevenabbott.co.uk
HSP divides the total solubility parameter into contributions from dispersion forces (), polar forces (), and hydrogen bonding (). rsc.orgrsc.orgstevenabbott.co.uk These parameters can be determined experimentally or estimated using group contribution methods. rsc.orgstevenabbott.co.uk The relative energy difference (RED) between a solvent and a solute, calculated using their HSP values, can predict solubility; a RED value less than 1 generally indicates solubility. rsc.orgrsc.org
HSP values for DMI have been reported, including MPa¹/², MPa¹/², and MPa¹/², with a total solubility parameter () of approximately 20.41 MPa¹/². rsc.orgresearchgate.netstevenabbott.co.uk These parameters have been used to predict the solubility of polymers like PVDF in DMI, indicating that DMI is a suitable solvent for PVDF. rsc.orgresearchgate.net
The solubility parameters of DMI/water mixtures at various ratios have also been calculated to assess their ability to dissolve substances like lignin (B12514952). rsc.org These calculations have shown that DMI/water mixtures with water content up to 40% can effectively dissolve lignin, with RED values less than 1. rsc.org
Future Research Directions and Translational Opportunities for Dimethyl Isosorbide
Advancements in Catalytic Synthesis and Process Optimization for Enhanced Yield and Selectivity
Research into the synthesis of dimethyl isosorbide (B1672297) (DMI) is actively exploring more efficient and selective catalytic methods. The methylation of isosorbide using dimethyl carbonate (DMC) is a key area of focus, with investigations spanning both reflux and autoclave conditions beilstein-journals.orgbeilstein-journals.org. Achieving high yields of DMI via DMC chemistry at milder temperatures has been a challenge, as methylation of secondary alcohols generally requires temperatures exceeding 150 °C and can lead to elimination products beilstein-journals.orgbeilstein-journals.org. However, isosorbide's structure appears to facilitate quantitative methylation at the reflux temperature of DMC (90 °C) in the presence of a base beilstein-journals.org.
Various catalysts have been explored to optimize DMI synthesis. Early methods for producing isosorbide from D-sorbitol utilized sulfuric acid, achieving yields around 70% but facing issues with separation and the use of large amounts of acid beilstein-journals.orgnih.gov. More recent efforts have focused on less toxic and easily recoverable heterogeneous acidic catalysts for the dehydration of D-sorbitol beilstein-journals.orgnih.gov.
For the methylation of isosorbide with DMC, the use of bases has shown varying degrees of success. While a strong base in stoichiometric amounts at reflux temperature resulted in moderate DMI yield, quantitative conversion was achieved with an excess of sodium methoxide (B1231860) beilstein-journals.org. Conducting the reaction in an autoclave at higher temperatures with a weak base like K₂CO₃ yielded approximately 57% selectivity towards DMI beilstein-journals.org. Stronger bases such as t-BuOK showed comparable results beilstein-journals.org.
Hydrotalcite KW2000, a catalyst possessing both acidic and basic sites, has demonstrated promising results, yielding DMI in good yield (86%) in a 1:1 w/w ratio with reactants in an autoclave beilstein-journals.orgnih.gov. The heterogeneous nature of hydrotalcite offers the potential for recycling beilstein-journals.org.
Direct synthesis of DMI from D-sorbitol using DMC has also been reported as a one-pot approach, although optimization is still needed unive.it. Using a nitrogen superbase like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a catalyst in a stainless steel autoclave, with temperatures increasing from 90 °C to 200 °C, has shown high DMI yields unive.it. This process highlights the versatility of DMC, acting as a carboxymethylating, leaving group, methylating agent, and reaction medium unive.it.
Research findings indicate that the choice of catalyst and reaction conditions significantly impacts DMI yield and selectivity. Table 1 summarizes some reported catalytic systems and their outcomes in DMI synthesis.
Table 1: Selected Catalytic Systems for Dimethyl Isosorbide Synthesis
| Reactants | Catalyst | Conditions | DMI Yield (%) | Selectivity (%) (DMI) | Reference |
| Isosorbide + DMC | Strong base (stoichiometric) | DMC reflux (90 °C) | Moderate | Not specified | beilstein-journals.org |
| Isosorbide + DMC | Sodium methoxide (excess) | DMC reflux (90 °C) | Quantitative | Not specified | beilstein-journals.org |
| Isosorbide + DMC | K₂CO₃ (stoichiometric) | Autoclave, 200 °C | Not specified | ~57 | beilstein-journals.org |
| Isosorbide + DMC | t-BuOK | Autoclave, 200 °C | Not specified | Comparable to K₂CO₃ | beilstein-journals.org |
| Isosorbide + DMC | Hydrotalcite KW2000 (1:1 w/w) | Autoclave | 86 | Not specified | beilstein-journals.orgnih.gov |
| D-Sorbitol + DMC | TBD | Autoclave, 90 °C then 200 °C | Up to 69 | Not specified | unive.it |
| D-Sorbitol + DMC | Et₃N | Autoclave, 180 °C | 24 | Not specified | unive.it |
| D-Sorbitol + DMC | Hydrotalcite KW2000 | Autoclave, 180 °C | Not specified | Not specified | unive.it |
Future research in this area is likely to focus on developing novel heterogeneous catalysts with enhanced activity and selectivity under milder conditions, further optimizing one-pot synthesis routes from D-sorbitol, and gaining a deeper understanding of reaction mechanisms to minimize副产物 formation.
Expanding Solvent Applications in Emerging Technologies (e.g., Advanced Battery Chemistries)
This compound is gaining traction as a green solvent in various emerging technologies, particularly in the context of advanced battery chemistries and recycling processes nih.govmontclair.eduresearchgate.net. Its potential as a sustainable alternative to conventional, often toxic, solvents like NMP is a significant driver sigmaaldrich.comnih.govmontclair.edu.
One notable application is in the recycling of lithium-ion batteries (LIBs). DMI has been explored as a solvent for the delamination of cathode active materials from the aluminum current collector by dissolving the polyvinylidene fluoride (B91410) (PVDF) binder nih.govmontclair.edu. This process is crucial for the effective recovery of valuable materials like cobalt and nickel montclair.edu. Research has shown that DMI can effectively dissolve PVDF, facilitating the separation of active materials nih.gov. Mechanistic studies suggest that DMI penetrates the crystalline regions of PVDF, reducing polymer interchain interaction and enabling binder removal nih.gov. The hydrogen bonding potential of DMI, similar to that of NMP, contributes to its ability to interact with PVDF nih.gov.
Studies have demonstrated high recovery rates of active materials (81% of cobalt and nickel) and the PVDF binder (79%) using DMI in LIB recycling, surpassing traditional methods montclair.edu. Analytical characterizations of the recovered materials indicate that their molecular, micro, and crystal structures are preserved nih.gov. While DMI shows promise as a replacement for toxic NMP in this application, some research suggests that current DMI-based delamination methods may require harsh conditions (e.g., heating at 150 °C for 5 hours) and that DMI's biodegradability in this specific context might be a consideration compared to other potential solutions researchgate.net.
Beyond battery recycling, DMI is being investigated as a solvent in the preparation of polymer membranes, including those based on PVDF and poly(ether sulfone), using techniques like nonsolvent induced phase separation (NIPS) and vapor induced phase separation (VIPS)-NIPS acs.org. Its suitability as a solvent for these applications is supported by preliminary thermodynamic and kinetic studies acs.org.
The use of DMI as a green dipolar aprotic solvent is also being evaluated for the synthesis of high-performance polymers like polyimides, which are used in membrane applications rsc.org. DMI is among the solvents identified as potential substitutes for traditional harmful solvents like NMP, DMF, and DMAC in the conventional two-step polycondensation reaction for polyimide synthesis rsc.org.
Furthermore, DMI has been explored as an efficient solvent for the alkaline hydrolysis of waste polyethylene (B3416737) terephthalate (B1205515) (PET) for the recovery of terephthalic acid rsc.org. DMI exhibits good solubility for PET, attributed to the match in their Hansen solubility parameters rsc.org. The use of DMI, particularly in a mixed solvent system with ethylene (B1197577) glycol, has shown high conversion rates of PET and nearly quantitative yields of terephthalic acid under relatively mild conditions rsc.org.
These findings highlight the expanding role of DMI as a versatile green solvent in various emerging technologies, driven by the need for sustainable and environmentally friendly alternatives.
Innovative Formulation Strategies in Pharmaceutical and Cosmetic Sciences for Challenging Actives
This compound is a well-established solvent and carrier in pharmaceutical and cosmetic formulations, known for its ability to enhance the delivery and stability of active ingredients sophixnatural.comgoogle.com. Future research directions involve leveraging DMI in innovative formulation strategies, particularly for challenging actives that exhibit poor solubility or permeability.
DMI acts as an epidermal penetration enhancer, facilitating the transport of active ingredients into the skin sophixnatural.commyskinrecipes.com. This property is valuable for delivering actives to their target sites within the epidermis, which might otherwise be difficult to reach sophixnatural.com. By improving penetration, DMI may allow for the reduction of active ingredient concentrations in formulations while maintaining efficacy, potentially leading to reduced formulation costs and minimized skin irritation, especially with aggressive actives sophixnatural.com.
The solvent properties of DMI make it suitable for solubilizing a range of active ingredients, including those that are nonpolar sigmaaldrich.com. It is miscible with water, most organic solvents, and non-ionic surfactants, offering flexibility in formulation design sophixnatural.com. DMI's ability to transport water-soluble actives into the skin without recrystallization is particularly beneficial sophixnatural.com.
Research and patents demonstrate the use of DMI in formulations for various challenging actives. For instance, DMI has been included in topical formulations containing usnic acid or usnate salts, which are otherwise difficult to formulate at sufficiently high concentrations google.com. DMI has been found to be a good solvent for usnates like copper (II) usnate and an effective vehicle for delivering such antimicrobial agents to the skin google.com. While conventionally used at lower concentrations in topical formulations, DMI has been explored at concentrations greater than 40% w/w for enhanced delivery of challenging actives google.com.
DMI has also been incorporated into solvent systems for the topical application of retinol (B82714), a skin treatment active agent happi.com. In such formulations, DMI works in conjunction with other solvents like isopentyldiol and ethoxydiglycol, and a non-ionic surfactant, to facilitate the activation and delivery of retinol happi.com.
Clinical trials and product examples further illustrate DMI's utility in enhancing the performance of various actives in cosmetic products. These include improving the self-tanning performance of dihydroxyacetone, reducing irritation associated with salicylic (B10762653) acid and lactic acid, and enhancing the efficiency or performance of Vitamin C (L-Ascorbic Acid), Vitamin E, Hyaluronic Acid, and Kojic Acid myskinrecipes.com.
The use of DMI can also contribute to the improved shelf stability of active ingredients, including those prone to hydrolysis and transesterification sophixnatural.com. This stability enhancement is crucial for maintaining the efficacy and longevity of pharmaceutical and cosmetic products.
Future research will likely focus on a deeper understanding of the interaction between DMI and various challenging actives, optimizing formulation strategies to maximize penetration and stability while minimizing potential formulation issues like odor myskinrecipes.com. Exploring novel co-solvent systems and delivery vehicles incorporating DMI for highly lipophilic or hydrophilic actives represents another avenue for future development.
Development of Novel this compound-Derived Materials and Polymers
This compound, as a bio-based molecule with a rigid bicyclic structure and two ether groups, presents opportunities for the development of novel materials and polymers. While isosorbide itself has been extensively explored as a monomer for bio-based polymers like polyesters, polyurethanes, and polycarbonates, the etherification to DMI can impart different properties and reactivity beilstein-journals.orgtandfonline.com.
The focus in this area is on leveraging the unique characteristics of DMI to create polymers and materials with tailored properties for various applications. Although the direct polymerization of DMI as a sole monomer is not as widely reported as that of isosorbide, DMI can potentially serve as a building block or a modifier in polymer synthesis.
One area of potential is in the development of novel solvents or co-solvents by chemically modifying DMI or by using DMI as a reactant in the synthesis of new molecules. The inherent properties of DMI, such as its polarity and high boiling point, can be a starting point for designing designer solvents for specific chemical processes or material synthesis.
Furthermore, the rigid bicyclic core of isosorbide, retained in DMI, can contribute to enhanced thermal and mechanical properties when incorporated into polymer backbones. Research could explore the synthesis of polymers where DMI units are integrated into the main chain or as side groups. This could lead to the development of bio-based polymers with improved glass transition temperatures, rigidity, or other desirable physical characteristics.
The potential for developing DMI-derived materials also extends to its use in the preparation of functional materials, such as those used in separation processes or drug delivery systems. The interaction of DMI with various polymers, as observed in membrane preparation acs.org, suggests its potential role in influencing polymer morphology and properties.
While the search results did not provide extensive details on specific novel polymers directly derived from DMI as a monomer, the broader context of isosorbide-based polymers and the use of DMI as a solvent in polymer synthesis beilstein-journals.orgacs.orgrsc.orgtandfonline.com indicate a potential for future research in this direction. Developing novel monomers by reacting DMI with other chemicals or utilizing DMI in polymerization reactions to control polymer architecture and properties are potential avenues.
Future research in this domain will likely involve exploring new reaction pathways to synthesize DMI-derived monomers, investigating polymerization techniques to incorporate DMI into polymer structures, and characterizing the resulting materials to understand their properties and potential applications. The goal is to create high-performance, bio-based materials that can compete with or outperform existing petroleum-based alternatives.
Comprehensive Life Cycle Assessment and Technoeconomic Analyses for Industrial Implementation
For the widespread industrial implementation of this compound and its derived products, comprehensive life cycle assessment (LCA) and technoeconomic analyses (TEA) are crucial researchgate.netudel.edu. These analyses provide a holistic understanding of the environmental and economic impacts across the entire value chain, from feedstock sourcing to end-of-life.
LCA, standardized by ISO 14040 and ISO 14044, offers a structured approach to assess the environmental footprint of a product or process throughout its life cycle, including raw material extraction, production, use, and disposal researchgate.net. For DMI, which is derived from bio-based resources like D-sorbitol (from glucose), the LCA would evaluate the environmental impacts associated with glucose production, D-sorbitol synthesis, isosorbide formation, and the final methylation to DMI sigmaaldrich.combeilstein-journals.orgbeilstein-journals.org. Comparing the LCA of DMI production and use against that of the conventional solvents it aims to replace (e.g., NMP, DMF) is essential to quantify its environmental benefits sigmaaldrich.comnih.govmontclair.edu.
TEA complements LCA by evaluating the economic feasibility of a technology or process udel.eduenergy.gov. For DMI, TEA would involve assessing production costs, including feedstock costs, processing expenses, capital investment, and operating costs udel.edu. It would also consider market demand, pricing, and potential revenue streams from DMI and its applications udel.edu. TEA helps identify economic bottlenecks and opportunities for cost reduction in the production and application of DMI udel.edu.
Studies have highlighted the importance of integrating LCA and TEA for assessing the sustainability of emerging technologies, particularly those utilizing renewable feedstocks researchgate.netudel.edu. For biorefineries producing multiple products from biomass, including potential DMI precursors, optimizing resource use and reducing waste can improve both environmental and economic performance researchgate.net.
While specific comprehensive LCA and TEA studies focused solely on the industrial-scale production and diverse applications of DMI were not extensively detailed in the search results, the importance of such analyses for bio-based chemicals and processes is well-recognized researchgate.netudel.edu. Resources and tools exist to aid in conducting LCA and TEA for emerging technologies, including those in the bio-based chemical sector energy.gov.
Future research should prioritize conducting detailed LCA and TEA studies for DMI production via various synthesis routes and for its key applications (e.g., in cosmetics, pharmaceuticals, battery recycling, and polymer synthesis). These analyses should consider different scales of production, potential process optimizations, and end-of-life scenarios. A comprehensive understanding of the environmental and economic performance will be critical for driving the industrial adoption of DMI as a sustainable solvent and building block.
Q & A
Q. What are the optimal synthetic routes for dimethyl isosorbide (DMI) in green chemistry applications?
DMI is synthesized via methylation of isosorbide using dimethyl carbonate (DMC) as a green alkylating agent. Base-catalyzed conditions (e.g., sodium methoxide) at 90°C yield DMI with up to 40% efficiency, while acidic catalysts (e.g., ion exchange resins) offer alternative pathways. Key intermediates include carboxymethyl and methoxycarbonyl derivatives, which require isolation and characterization .
Q. How can researchers characterize DMI and its intermediates to confirm structural identity and purity?
Use NMR spectroscopy (e.g., H, C) to resolve stereochemical configurations and GC-MS for tracking reaction progress. For novel intermediates, elemental analysis and X-ray crystallography may validate structures. Purity is assessed via HPLC or melting point analysis for crystalline derivatives .
Q. What experimental parameters significantly influence DMI synthesis efficiency?
Catalyst strength (e.g., weak vs. strong bases), DMC-to-isosorbide molar ratio (typically 50:1), and reaction temperature (90–105°C) are critical. Excess sodium methoxide (3 equivalents) enhances DMI yields by favoring BAl2 mechanisms over transesterification pathways .
Q. How does DMI’s molecular structure impact its solvent properties in pharmaceutical formulations?
DMI’s V-shaped bicyclic furan structure and hydrogen-bonding capacity enable high miscibility with polar/nonpolar solvents. Its low toxicity and ability to enhance skin permeation make it suitable for drug delivery systems, replacing DMSO or DMF .
Advanced Research Questions
Q. What reaction mechanisms explain the unexpected methylation selectivity of isosorbide’s secondary hydroxyl groups?
Isosorbide’s endo-hydroxyl groups exhibit higher reactivity due to steric accessibility and hydrogen-bond stabilization, favoring methylation over exo-hydroxyls. Computational studies suggest entropic effects and rigid bicyclic frameworks direct nucleophilic attacks in BAl2 mechanisms .
Q. How can researchers resolve contradictions in product distributions when scaling up DMI synthesis?
Scalability challenges arise from competing pathways (e.g., carboxymethylation vs. methylation). Optimize catalyst loading and reaction time to suppress byproducts like dicarboxymethyl isosorbide (DC). Pilot-scale tests (10g isosorbide) validate reproducibility .
Q. What analytical methodologies differentiate DMI from its epimers (isomannide, isoidide) in reaction mixtures?
Chiral chromatography (e.g., Chiralpak® columns) or H NMR coupling constants distinguish stereoisomers. Isotopic labeling (e.g., C-DMC) tracks methyl group incorporation kinetics .
Q. How do hydrogen-bonding networks in isosorbide derivatives affect their solvent performance in polymer synthesis?
Strong intramolecular H-bonding in DMI reduces polarity, enhancing compatibility with hydrophobic polymers. In polycarbonate synthesis, DMI’s rigidity improves thermal stability compared to bisphenol A-based analogs .
Q. What strategies mitigate side reactions (e.g., elimination, polymerization) during DMI production?
Avoid prolonged heating (>20h) and use inert atmospheres (N) to prevent degradation. Catalytic DBU (1,5-diazabicycloundecene) minimizes base-induced side reactions while maintaining high conversion rates .
Q. How can computational modeling guide the design of DMI-based solvents for specific applications?
Molecular dynamics simulations predict solvation parameters (e.g., Hansen solubility, logP). Density functional theory (DFT) models explain DMI’s solvent-solute interactions, aiding in solvent selection for APIs or polymer blends .
Methodological Considerations
- Data Interpretation : Track reaction intermediates via time-resolved GC-MS to identify rate-limiting steps .
- Safety Protocols : DMI’s low acute toxicity (WGK 3) requires standard lab precautions (gloves, ventilation) .
- Reproducibility : Document catalyst batch variability and DMC purity (≥99%) to ensure consistent yields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
